4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine typically involves the reaction of 4-fluoroaniline with acetylacetone in the presence of a base to form the intermediate 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then cyclized with guanidine to yield the desired pyrimidinamine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the fluorophenyl ring .
Scientific Research Applications
4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group, used in research for its stimulant properties.
4-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Investigated for its anti-corrosion properties.
Uniqueness
4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group on the pyrimidine ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
874814-29-6 |
---|---|
Molecular Formula |
C11H10FN3 |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10FN3/c1-7-6-14-11(13)15-10(7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
CJZGMPUPYWWKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.